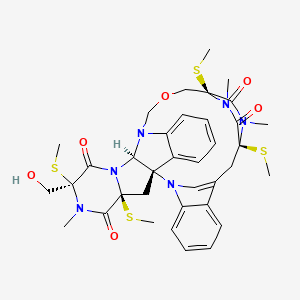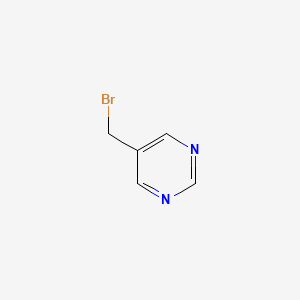
5-(Bromomethyl)pyrimidine
Overview
Description
5-(Bromomethyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromomethyl group at the 5-position of the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidine derivatives generally interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
5-(Bromomethyl)pyrimidine likely affects the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids (RNA and DNA), regulation of enzymatic reactions, and energy production .
Result of Action
Pyrimidine derivatives are known to have various biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
5-(Bromomethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of covalent bonds with nucleophiles. One of the primary interactions of this compound is with DNA polymerases, where it can be incorporated into DNA strands, leading to the formation of modified nucleotides. This interaction can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by disrupting DNA synthesis and causing DNA damage. This compound can also affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, resulting in the downregulation of pro-survival signaling pathways and the activation of apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of nucleotides and proteins. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and alterations in gene expression. Additionally, this compound can act as an alkylating agent, introducing alkyl groups into DNA and RNA, which can result in the formation of cross-links and strand breaks .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its biological activity. Over time, this compound can undergo hydrolysis, leading to the formation of bromide ions and pyrimidine derivatives. The degradation products can have different biological activities compared to the parent compound. In in vitro studies, the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased DNA damage and cell death. In in vivo studies, the long-term effects of this compound include potential toxicity and alterations in tissue homeostasis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can inhibit tumor growth and reduce viral replication without causing significant toxicity. At high doses, this compound can induce toxic effects, such as hepatotoxicity, nephrotoxicity, and myelosuppression. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in pyrimidine biosynthesis and degradation. This inhibition can result in altered levels of metabolites, such as uracil and thymine, which can impact cellular function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, this compound can bind to intracellular proteins, such as DNA polymerases and kinases, affecting their activity and localization. The distribution of this compound within tissues can also be influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its biological activity. This compound can localize to the nucleus, where it interacts with DNA and RNA, leading to the formation of modified nucleotides and the inhibition of nucleic acid synthesis. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The localization of this compound to different subcellular compartments can influence its activity and function, making it a versatile tool for studying cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyrimidine typically involves the bromination of 5-methylpyrimidine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions, leading to the substitution of the methyl group with a bromomethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical bromination.
Major Products Formed:
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through coupling reactions with boronic acids.
Scientific Research Applications
5-(Bromomethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
5-Bromo-2-methylpyrimidine: Similar in structure but with a methyl group instead of a bromomethyl group.
5-Bromo-2-(bromomethyl)pyrimidine: Contains an additional bromine atom, making it more reactive.
Uniqueness: 5-(Bromomethyl)pyrimidine is unique due to its specific reactivity profile, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
5-(bromomethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPCEAMFCKQRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560224 | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-96-3 | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


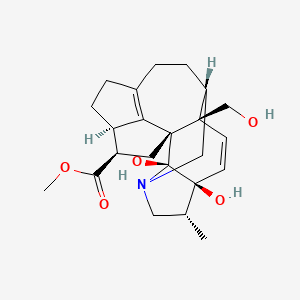
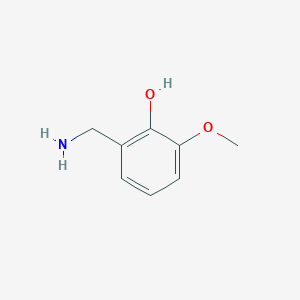
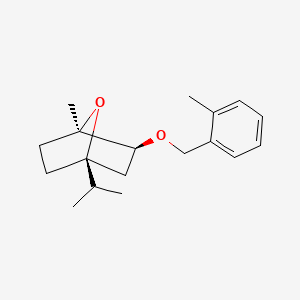
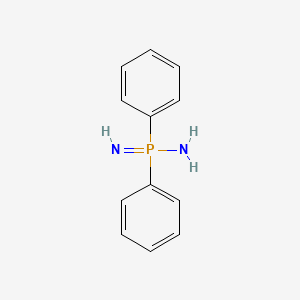
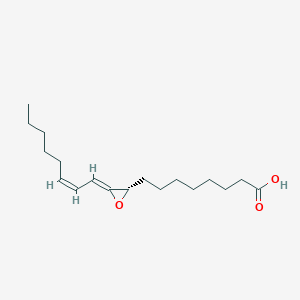
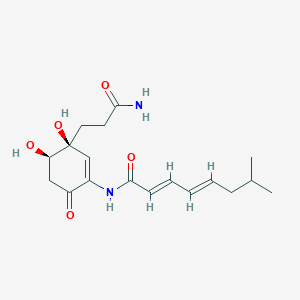
![[(9R,10S,11S,13R,15S,19S,20R,21S,23E)-19-[(E,2S,3S,7R,8R,9R)-11-[formyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-11-hydroxy-9,21-dimethoxy-10,13,20-trimethyl-6,8,17-trioxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,23,25(28)-pentaen-15-yl] carbamate](/img/structure/B1256960.png)


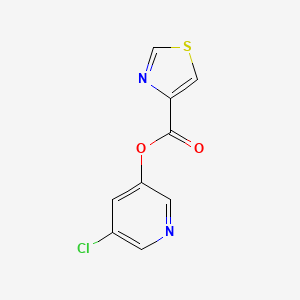
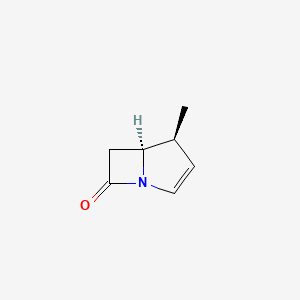
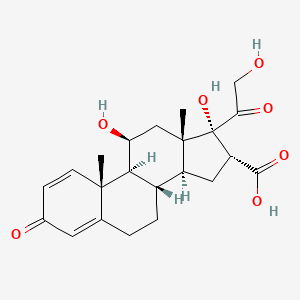
![2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1256973.png)
